molecular formula C10H13N3O B1291992 1-(4-Aminophenyl)-3-methylimidazolidin-2-one CAS No. 95182-37-9

1-(4-Aminophenyl)-3-methylimidazolidin-2-one

Cat. No. B1291992
CAS RN: 95182-37-9
M. Wt: 191.23 g/mol
InChI Key: KJWAFEWCKMCUMR-UHFFFAOYSA-N
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Description

The compound “1-(4-Aminophenyl)-3-methylimidazolidin-2-one” is a derivative of imidazolidin-2-one, which is a type of imidazole, a class of organic compounds containing a five-membered ring with two non-adjacent nitrogen atoms . The “1-(4-Aminophenyl)” part suggests the presence of an aminophenyl group, which is a phenyl group (a ring of six carbon atoms) with an amino group (-NH2) attached .


Synthesis Analysis

While specific synthesis methods for “1-(4-Aminophenyl)-3-methylimidazolidin-2-one” were not found, similar compounds are often synthesized through condensation reactions . These reactions typically involve the reaction of a carbonyl compound (like a ketone or aldehyde) with an amine to form an imine or a related structure .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule .


Chemical Reactions Analysis

The chemical reactivity of a compound like “1-(4-Aminophenyl)-3-methylimidazolidin-2-one” would depend on its specific structure. The presence of an amino group could make it a potential nucleophile, meaning it could donate a pair of electrons to form a new bond . The imidazolidin-2-one ring could potentially participate in various reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(4-Aminophenyl)-3-methylimidazolidin-2-one” would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any charges or polar bonds .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

“1-(4-Aminophenyl)-3-methylimidazolidin-2-one” may be used in the synthesis of COFs, which are microporous polymers with a wide range of applications, including gas adsorption, energy storage, and optoelectronics. COFs are known for their high porosity, thermal stability, and customizability .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antitrypanosomiasis activity, suggesting potential targets within the evolutionary cycle ofT. cruzi .

Mode of Action

Related compounds have been shown to interact with the active site of the cyp51 receptor, establishing a stable complex with the target . This interaction could potentially inhibit the normal function of the receptor, leading to the observed effects.

Biochemical Pathways

It’s plausible that the compound could affect pathways related to the function of its target proteins, such as those involved in the life cycle ofT. cruzi .

Pharmacokinetics

A related compound has been shown to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This suggests that the compound could be rapidly metabolized and cleared from the body, potentially affecting its bioavailability.

Result of Action

Related compounds have been shown to be effective against trypomastigotes, a form ofT. cruzi . This suggests that the compound could have similar effects, potentially inhibiting the proliferation of these organisms.

Safety and Hazards

The safety and hazards associated with a compound like “1-(4-Aminophenyl)-3-methylimidazolidin-2-one” would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult material safety data sheets (MSDS) or other reliable sources for specific safety information .

Future Directions

The future directions for research on a compound like “1-(4-Aminophenyl)-3-methylimidazolidin-2-one” would depend on its potential applications. For example, if it has potential as a drug, future research could involve further testing of its biological activity, potential side effects, and effectiveness compared to existing treatments .

properties

IUPAC Name

1-(4-aminophenyl)-3-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWAFEWCKMCUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625074
Record name 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-methylimidazolidin-2-one

CAS RN

95182-37-9
Record name 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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